molecular formula C11H12ClN3O2 B570763 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride CAS No. 1620390-43-3

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Cat. No.: B570763
CAS No.: 1620390-43-3
M. Wt: 253.686
InChI Key: GPOBSOIBSSNGLN-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatility in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can lead to changes in enzyme activity, thereby affecting various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, thereby altering its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it may accumulate in specific compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization enables the compound to exert its effects on specific cellular processes, such as gene expression and energy production.

Preparation Methods

The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with benzoic acid derivatives under specific conditions. One common method includes the use of a solvent such as dioxane or water, with sodium carbonate as a base, and heating the mixture to 70-80°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound finds applications in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Similar compounds to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride include other aminopyrazoles such as 5-amino-3-methyl-1-phenylpyrazole. These compounds share similar structural features but may differ in their reactivity and biological activities.

Properties

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOBSOIBSSNGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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